molecular formula C19H27N3O2 B6438469 7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2549027-49-6

7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6438469
CAS No.: 2549027-49-6
M. Wt: 329.4 g/mol
InChI Key: RJIDBSQIFPWPPA-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a methoxy group at position 7 and a piperidine-derived side chain at position 2. Quinazolinone derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer effects.

Properties

IUPAC Name

7-methoxy-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)11-21-8-6-15(7-9-21)12-22-13-20-18-10-16(24-3)4-5-17(18)19(22)23/h4-5,10,13-15H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIDBSQIFPWPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}

It features a quinazolinone core with a methoxy group and a piperidine moiety, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of quinazolinones exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Compound Target Bacteria Activity
7-Methoxy...Salmonella typhiModerate
7-Methoxy...Bacillus subtilisStrong
7-Methoxy...E. coliWeak

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and urease. Inhibitory activities were noted with IC50 values indicating varying degrees of potency:

Enzyme IC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseStrong inhibition

These findings suggest potential applications in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition.

3. CNS Activity

The piperidine component is associated with central nervous system (CNS) effects. Similar compounds have shown promise as kappa-opioid receptor antagonists, which could lead to applications in pain management and addiction therapy . The structure-activity relationship (SAR) studies highlight the importance of the piperidine ring in modulating CNS activity.

The biological activity of this compound is primarily attributed to:

  • Receptor Interactions : Binding affinity to various receptors influences both antimicrobial and CNS activities.
  • Enzyme Interaction : The compound's ability to inhibit key enzymes plays a critical role in its pharmacological effects.

Case Studies

A study conducted on a series of quinazolinone derivatives demonstrated their effectiveness against Staphylococcus aureus and E. coli, supporting the potential of this compound class in antimicrobial therapy . Additionally, SAR studies have provided insights into optimizing the structure for enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent patents, catalogs, and literature (Table 1).

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name / ID Key Structural Features Molecular Weight Substituent Variations Potential Implications References
7-Methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one Isobutyl group on piperidine; methoxy at C7 Not Provided High lipophilicity due to branched alkyl chain Enhanced membrane permeability
7-[1-(2-Hydroxyethyl)piperidin-4-yl] derivatives (EPO Patent) Hydroxyethyl group on piperidine Variable Increased polarity Improved solubility; potential for H-bonding
2548986-56-5 (Thiadiazole analog) 3-(Methoxymethyl)-1,2,4-thiadiazole substituent on piperidine 401.48 Heterocyclic thiadiazole moiety Possible enhanced target specificity or stability
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one (trifluoroacetate salt) Unsubstituted piperidine; no methoxy group 178.15 Simplified structure; acidic salt form Reduced steric hindrance; altered pharmacokinetics
7-Methoxy-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride Unsubstituted piperidine; dihydrochloride salt Not Provided High water solubility Improved bioavailability

Key Observations

Lipophilicity vs. Solubility : The isobutyl group in the target compound likely increases lipophilicity compared to hydroxyethyl or unsubstituted piperidine analogs, favoring passive diffusion across biological membranes . However, this may reduce aqueous solubility, a trade-off critical for oral bioavailability.

The dihydrochloride salt in highlights the role of salt forms in modulating solubility, though this compound is discontinued, possibly due to stability or efficacy concerns .

Structural Simplification : The trifluoroacetate salt in lacks the methoxy group and side-chain complexity, suggesting a scaffold for probing minimal pharmacophoric requirements .

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